Nitrilotriacetic acid ammonium zinc salt

Hydrometallurgy Stability constants Mixed-ligand coordination chemistry

Nitrilotriacetic acid ammonium zinc salt (CAS 68015-78-1; molecular formula C₆H₁₀N₂O₆Zn; MW 271.5 g/mol) is a ternary aminopolycarboxylate complex in which Zn²⁺ is coordinated by the tetradentate nitrilotriacetate (NTA³⁻) ligand and ammonia (NH₃) as a secondary ligand, with ammonium serving as the counterion. This compound belongs to the polyaminocarboxylate chelate class alongside Zn-EDTA, Zn-DTPA, and Zn-EDDS, but is structurally distinct in forming a mixed-ligand Zn-NTA-NH₃ ternary complex rather than a simple binary chelate.

Molecular Formula C6H10N2O6Zn
Molecular Weight 271.5 g/mol
CAS No. 68015-78-1
Cat. No. B12795816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrilotriacetic acid ammonium zinc salt
CAS68015-78-1
Molecular FormulaC6H10N2O6Zn
Molecular Weight271.5 g/mol
Structural Identifiers
SMILESC(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].N.[Zn+2]
InChIInChI=1S/C6H9NO6.H3N.Zn/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);1H3;/q;;+2/p-2
InChIKeyNFDKDWCWFNVOIA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitrilotriacetic Acid Ammonium Zinc Salt (CAS 68015-78-1): Technical Baseline for Scientific Procurement and Formulation Selection


Nitrilotriacetic acid ammonium zinc salt (CAS 68015-78-1; molecular formula C₆H₁₀N₂O₆Zn; MW 271.5 g/mol) is a ternary aminopolycarboxylate complex in which Zn²⁺ is coordinated by the tetradentate nitrilotriacetate (NTA³⁻) ligand and ammonia (NH₃) as a secondary ligand, with ammonium serving as the counterion [1]. This compound belongs to the polyaminocarboxylate chelate class alongside Zn-EDTA, Zn-DTPA, and Zn-EDDS, but is structurally distinct in forming a mixed-ligand Zn-NTA-NH₃ ternary complex rather than a simple binary chelate [2]. The IUPAC name is ammonium [N,N-bis(carboxylatomethyl)glycinato(3-)-N,O,O',O'']zincate(1-) [3]. The ammonium salt form confers specific solubility and stability characteristics that differentiate it from the corresponding sodium salt and the free acid form of zinc nitrilotriacetate, making it particularly relevant in hydrometallurgical leaching, agricultural micronutrient delivery, and electroplating bath formulations where both zinc bioavailability and environmental degradability are critical selection criteria [2].

1
Ammonia-assisted hydrometallurgical leaching
Designed for Zn recovery from low-grade oxide ores using NH₃-NTA mixed-ligand systems
2
Biodegradable agricultural zinc delivery
Supports foliar spray or soil micronutrient formulations requiring environmental degradability
3
Cyanide-free alkaline zinc electroplating
Enables dendrite-free, compact Zn deposits on steel with corrosion resistance

Why Ammonium Zinc NTA Cannot Be Interchanged with EDTA-, DTPA-, or Sodium-Based Zinc Chelates: The Evidence Basis for Formulation-Specific Selection


Generic substitution among zinc aminopolycarboxylate chelates is unreliable because stability, solubility, biodegradability, and co-extraction selectivity vary by orders of magnitude depending on the specific ligand system and counterion. The ammonium zinc NTA complex (Zn-NTA-NH₃) exhibits a first stability constant (log β₁) of 11.83 at 25°C—approximately 430-fold higher than the binary Zn-NTA-H₂O system (log β₁ = 9.20) due to the synergistic effect of ammonia as a secondary ligand [1]. Zn-EDTA (log K ~16.5) and Zn-DTPA (log K ~18.75) form thermodynamically more stable complexes, but their environmental persistence constitutes a regulatory liability: EDTA shows negligible biodegradation in wastewater treatment, while NTA is eliminated up to 97% [2]. Conversely, the ammonium counterion enables high-concentration soluble zinc formulations (up to 10–12% Zn w/w) that are unattainable with the simple sodium zinc NTA salt due to its low intrinsic water solubility [3]. These interdependent performance dimensions—complex stability, environmental fate, and formulation solubility—mean that selecting Zn-EDTA, Zn-DTPA, or sodium zinc NTA in place of the ammonium zinc NTA salt will either sacrifice biodegradability, reduce zinc loading capacity, or alter metal extraction selectivity, depending on the substitution made.

Environmental persistence mismatch
Zn-EDTA/DTPA show near-zero biodegradation in wastewater treatment; NTA achieves ~97% elimination, which may support discharge compliance.
Complex stability may not transfer
Sodium Zn NTA lacks ammonia synergy; reported 430-fold lower first stability constant than the ammonium ternary complex.
Zinc loading capacity differs
Ammonium counterion enables high-concentration soluble Zn formulations (up to 10–12% Zn w/w) unattainable with simple sodium Zn NTA.

Quantitative Differentiation Evidence for Nitrilotriacetic Acid Ammonium Zinc Salt (CAS 68015-78-1) Against Closest Analogs


Ternary Zn-NTA-NH₃ Complex Stability Is ~430-Fold Higher Than Binary Zn-NTA-H₂O at 25°C

The ammonium zinc NTA salt forms a ternary Zn-NTA-NH₃ complex whose stability substantially exceeds that of the binary Zn-NTA-H₂O system formed by non-ammonium NTA salts (e.g., sodium zinc NTA). Potentiometric determination at 25.0°C and ionic strength 1.0 (NaCl) yielded a first stability constant log β₁ = 11.83 and second stability constant log β₂ = 14.00 for the Zn-NTA-NH₃ system, compared with log β₁ = 9.20 and log β₂ = 11.98 for the Zn-NTA-H₂O system [1]. The Δlog β₁ of +2.63 corresponds to an approximately 430-fold greater stability of the ternary complex. At 70.0°C, the Zn-NTA-NH₃ system retains log β₁ = 10.72 and log β₂ = 12.81, while Zn-NTA-H₂O declines to 8.27 and 11.29 respectively, demonstrating superior thermal resilience [1].

Stability constant
Head-to-head
log β₁ 11.83 (ternary) vs 9.20 (binary); Δ +2.63 (~430-fold)
Supports higher leaching efficiency in ammonia-assisted circuits
25°C, ionic strength 1.0 (NaCl); potentiometric determination
Hydrometallurgy Stability constants Mixed-ligand coordination chemistry

NTA-Based Zinc Complexes Achieve ~97% Biodegradation in Wastewater Treatment vs. Near-Zero Elimination for EDTA-Based Zinc Chelates

In a full-scale municipal wastewater treatment plant study conducted over winter and summer seasons (sludge age 3.6–4.8 days), nitrilotriacetate (NTA) was biologically degraded up to 97%, whereas ethylenediaminetetraacetate (EDTA) showed no measurable elimination under identical operating conditions [1]. The average daily NTA load in the primary effluent was 13 ± 7 kg NTA d⁻¹ (0.5 ± 0.3 g NTA person⁻¹ d⁻¹) with influent concentrations of 300–1500 μg NTA L⁻¹. EDTA influent concentrations were 30–150 μg L⁻¹, yet no degradation was observed [1]. This near-complete elimination of NTA contrasts with EDTA's recalcitrance and is corroborated by Borowiec et al., who found that NTA and GLDA are more readily biodegradable than EDTA under aerobic static test conditions in water medium [2].

Biodegradation
Head-to-head
NTA: up to 97% degradation; EDTA: 0% elimination in WWTP
Reported near-complete removal supports environmental compliance
Full-scale municipal plant; sludge age 3.6–4.8 days
Environmental fate Wastewater treatment Chelate biodegradability

Selective Zinc Extraction Over Iron: NTA Leaching Achieves 91.0% Zn Recovery with Only 4.1% Fe Co-Extraction

In a direct experimental study using low-grade zinc oxide ore (Lanping, Yunnan, China) leached with 0.25 M nitrilotriacetic acid at 40°C for 2 hours with a liquid–solid ratio of 10 mL/g, zinc extraction reached 91.0% while iron co-extraction was only 4.1% [1]. This Zn/Fe selectivity ratio of approximately 22:1 is achieved through pH control between 6.0 and 9.0, where Zn²⁺ forms soluble Zn(NTA)ᵢ²⁻³ⁱ complexes while iron remains predominantly in insoluble hydroxide/oxide phases [1]. By comparison, conventional sulfuric acid leaching of low-grade zinc oxide ores with high iron, calcium, and silicon content suffers from excessive acid consumption, high iron dissolution, and complex downstream purification requirements [1]. The NTA leaching agent can be regenerated by pH adjustment after leaching, enabling reagent recycling [1].

Zn/Fe selectivity
Class-level
Zn recovery 91.0% vs Fe co-extraction 4.1% (selectivity ~22:1)
Reported selective leaching reduces downstream purification costs
0.25 M NTA, 40°C, 2 h, L/S 10 mL/g; low-grade zinc oxide ore
Hydrometallurgy Selective leaching Zinc oxide ore processing

ZnNTA Delivers Agronomic Zinc Bioavailability Equivalent to ZnEDTA in Corn, with Superior Environmental Degradability

Wallace and Romney (1970) directly compared ZnNTA, ZnEDTA, and ZnSO₄ for correction of zinc deficiency in Golden Cross Bantam corn grown on Dinuba fine sandy loam, and reported that ZnNTA (nitrilotriacetate) is about as effective as ZnEDTA (ethylenediaminetetraacetate) in overcoming zinc deficiency, with both chelated sources believed to be approximately five times as effective as inorganic ZnSO₄ [1]. This agronomic parity is significant because NTA carries a decisive environmental advantage: NTA degrades with a soil half-life of 1.3–3.0 days in highly Zn-contaminated soil and 4.2–10.8 days in other soils, with complete decomposition within 57 days [2]. In contrast, EDTA exhibits a minimum effect half-life of 36 days in soil, and at higher application doses no decrease in mobilizing effect is observed over a 40-day period [3].

Agronomic parity & persistence
Head-to-head
ZnNTA efficacy ≈ ZnEDTA (both ~5× ZnSO₄); soil half-life NTA 1.3–10.8 d vs EDTA ≥36 d
Supports equivalent crop Zn delivery with reduced soil persistence
Corn study (Dinuba sandy loam); three soils with varying Zn levels
Agricultural micronutrients Zinc bioavailability Soil science

NTA-Containing Zinc Electrodeposits Outperform Six Alternative Coating Formulations in Corrosion Resistance Testing

Krishnan and Muralidharan (1992) tested the corrosion resistance of six different zinc electrodeposits on steel using potentiodynamic, weight loss, and salt spray techniques, and reported that the best results were obtained with coatings produced from baths containing nitrilotriacetic acid (NTA) [1]. The study recommended further investigation of NTA effects in coating baths based on this superior performance [1]. Complementing this finding, de Carvalho and Carlos (2013) demonstrated that alkaline zinc electrodeposition baths containing 0.20 M trisodium NTA produce fine-grain, compact Zn electrodeposits free of dendrites and cracks, with the NTA additive displacing the initial Zn(II) reduction potential to more positive values [2]. SEM analysis confirmed that at an electrodeposition charge density of 10.0 C cm⁻², the NTA-containing bath yielded superior deposit morphology compared to NTA-free alkaline zincate solutions [2]. The authors note that while NTA and EDTA are structurally similar additives, they affect the Zn electrodeposition process differently due to distinct charged species formed at a given pH, leading to electrodeposits with different morphologies [2].

Corrosion resistance
Reported
Ranked 1st among 6 zinc electrodeposit types in salt spray/potentiodynamic tests
Reported top corrosion performance linked to NTA-containing bath
Steel substrate; fine-grain, compact deposit morphology at 0.20 M NTA
Electroplating Corrosion resistance Zinc coating morphology

Validated Application Scenarios for Nitrilotriacetic Acid Ammonium Zinc Salt Based on Quantitative Differentiation Evidence


Ammonia-Assisted Hydrometallurgical Leaching of Low-Grade Zinc Oxide Ores

The ammonium zinc NTA salt is specifically suited for NH₃-NTA mixed-ligand leaching systems targeting low-grade zinc oxide ores (Zn <20 wt%) with high alkaline gangue content. The ternary Zn-NTA-NH₃ complex provides a first stability constant of log β₁ = 11.83 at 25°C—430-fold more stable than the binary Zn-NTA-H₂O complex—enabling zinc extraction ratios exceeding 90% [1]. Simultaneously, the system achieves Zn/Fe selectivity of approximately 22:1 (91.0% Zn vs. 4.1% Fe at 0.25 M NTA, 40°C), dramatically reducing iron contamination in the pregnant leach solution compared with conventional sulfuric acid processes [2]. The NTA reagent is regenerable by pH adjustment, supporting closed-loop process economics [2]. This scenario is directly validated by the Rao et al. (2015) demonstration of the NH₄Cl–NH₃–NTA system for zinc oxide ore treatment and the Yang et al. (2018) thermodynamic characterization of the Zn-NTA-NH₃ system.

Biodegradable Zinc Micronutrient Formulations for Sustainable Agriculture

Ammonium zinc NTA delivers zinc nutrition to crops with agronomic efficacy equivalent to ZnEDTA—both approximately fivefold more effective than inorganic ZnSO₄ in correcting zinc deficiency—while eliminating the persistent chelate residue concern [1]. The NTA ligand degrades with a soil half-life of 1.3–10.8 days and undergoes complete decomposition within 57 days, in contrast to EDTA's minimum effect half-life of 36 days in soil [2][3]. The ammonium counterion contributes nitrogen nutrient value and enables high-concentration soluble zinc formulations suitable for foliar spray application, overcoming the low intrinsic water solubility of simple zinc nitrilotriacetate [4]. This combination of proven agronomic performance and rapid environmental elimination makes ammonium zinc NTA the preferred zinc source for eco-certified and regulated agricultural markets.

Cyanide-Free Alkaline Zinc Electroplating with Enhanced Corrosion Protection

In alkaline zinc electroplating baths, NTA functions as a complexing agent that shifts the Zn(II) reduction potential to more positive values, suppresses dendritic growth, and yields fine-grain, compact zinc deposits on steel substrates [1]. Zinc electrodeposits produced from NTA-containing baths demonstrated the best corrosion resistance among six different zinc coating types evaluated by potentiodynamic, weight loss, and salt spray testing [2]. The biodegradability of NTA (up to 97% in wastewater treatment [3]) provides an additional operational advantage over EDTA-based plating baths, whose spent solutions pose wastewater treatment challenges due to EDTA's recalcitrance. This scenario is relevant for electroplating operations seeking cyanide-free, environmentally compliant processes without sacrificing coating quality.

Zinc-Selective Soil Remediation and Phytoextraction Amendments

For chelator-enhanced phytoextraction of zinc from contaminated soils, NTA provides a favorable balance between metal mobilization efficacy and environmental persistence. NTA effectively increases soluble zinc concentrations in soil solutions, with the solubilized Zn concentration tracking linearly with NTA degradation kinetics [1]. The complete biodegradation of NTA within 57 days at all applied doses (0.5–5 mmol kg⁻¹) ensures that the mobilizing effect is transient, avoiding the prolonged metal leaching risk associated with EDTA-based amendments whose mobilizing effects persist beyond 40 days [1][2]. The ammonium form additionally supplies nitrogen that can support plant growth during the phytoextraction cycle. This application is directly supported by the Zhao et al. (2022) study demonstrating NTA biodegradation and zinc mobilization dynamics in three soils with varying Zn contamination levels.

Application
Selection Property
Validation Focus
Ammonia-assisted hydrometallurgical leaching
Ternary NH₃-NTA complex stability
Leaching efficiency and Zn/Fe selectivity
Biodegradable agricultural zinc delivery
NTA biodegradability and ammonium solubility
Agronomic Zn efficacy vs EDTA; soil persistence
Cyanide-free alkaline zinc electroplating
NTA complexing and deposit morphology control
Corrosion resistance and grain refinement
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